

Application Notes and Protocols for GS-967 in Mouse Models of Epilepsy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GS967

Cat. No.: B15589792

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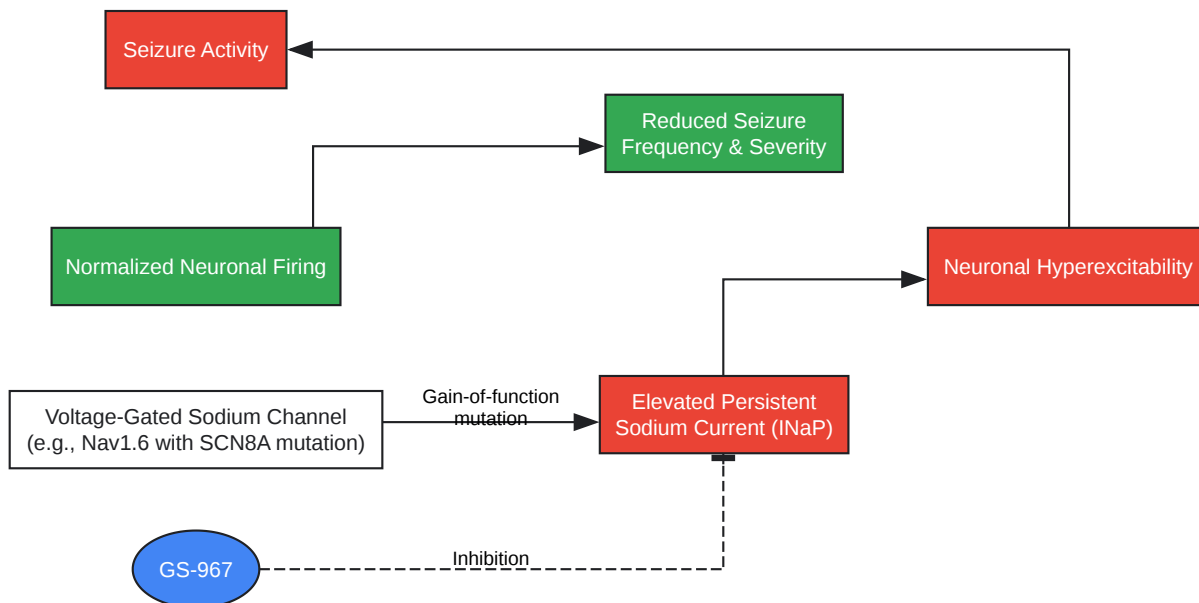
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GS-967 (also known as GS-458967), a novel sodium channel modulator, in preclinical mouse models of epilepsy. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GS-967.

Mechanism of Action

GS-967 is a potent and selective inhibitor of the persistent sodium current (INaP) with significantly greater preference for the persistent current over the peak sodium current.[1][2][3][4] Elevated persistent sodium current is a common biophysical defect in several genetic epilepsies, including SCN8A encephalopathy, leading to neuronal hyperexcitability.[1][2][3] By preferentially targeting this aberrant current, GS-967 can normalize neuronal firing and reduce seizure activity with a potentially wider therapeutic window than traditional sodium channel blockers that primarily target the peak current.[1][2][3] In addition to its effects on persistent current, GS-967 has been shown to shift the voltage dependence of inactivation, slow recovery from fast inactivation, and enhance entry into slow inactivation of sodium channels.[5]

The signaling pathway for GS-967's primary mechanism of action is illustrated below:



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Caption: Mechanism of action of GS-967 in reducing seizure activity.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies using GS-967 in mouse models of epilepsy.

Mouse Model	Seizure Induction	Treatment	Dosage	Efficacy	Reference
Scn8aD/+	Maximal Electroshock (MES)	Acute	EC50: 1.2 ± 0.2 mg/kg	Dose-dependent protection against tonic hindlimb seizures.	[1]
Wild-Type (WT)	Maximal Electroshock (MES)	Acute	EC50: 0.7 ± 0.2 mg/kg	Dose-dependent protection against tonic hindlimb seizures.	[1]
Scn8aD/+	Spontaneous	Chronic (in chow)	Not specified, but effective	Significantly lower seizure frequency (0.3 ± 0.2 vs. 1.6 ± 0.4 seizures/24h in untreated), complete protection from seizure-associated lethality.	[1]
Dravet Syndrome (F1.Scn1a+/-)	Spontaneous	Chronic (in chow)	8 mg GS-967/kg chow (estimated 1.5 mg/kg/day)	No seizures observed over a 48-hour period (vs. 52 in untreated mice), significantly	[5]

improved survival.

Dravet Syndrome (Scn1a+/-)

Hyperthermia -induced

Chronic (in chow)

8 mg GS-967/kg chow

No effect on the temperature threshold for hyperthermia-induced seizures. [5]

Experimental Protocols

Acute Administration and Maximal Electroshock (MES) Seizure Assay

This protocol is designed to assess the acute anticonvulsant efficacy of GS-967.

Materials:

- GS-967
- Vehicle (e.g., 0.5% methylcellulose in water, although the specific vehicle was not stated in the reference)
- Mouse model of epilepsy (e.g., Scn8aD/+) and wild-type littermates
- Electroconvulsive shock device
- Corneal electrodes

Procedure:

- Drug Preparation: Prepare a stock solution of GS-967 in a suitable vehicle. The concentration should be calculated to allow for administration of varying doses in a consistent volume (e.g., 10 ml/kg body weight).
- Animal Dosing:

- Weigh each mouse to determine the correct volume of the drug solution to administer.
- Administer the desired dose of GS-967 or vehicle via oral gavage or intraperitoneal injection. The referenced study administered the compound two hours prior to MES induction.^[1]
- Maximal Electroshock Seizure Induction:
 - Two hours post-drug administration, apply corneal electrodes lubricated with saline to the eyes of the mouse.
 - Deliver a suprathreshold electrical stimulus. The stimulus parameters should be predetermined to reliably induce tonic hindlimb extension in vehicle-treated animals (e.g., 50 Hz, 0.2 ms pulse width, 0.2 s duration). The current intensity (ECS95) required to induce seizures in 95% of the animals should be determined for each genotype.^[1] For Scn8aD/+ mice, a stimulus of 120 mC was required, compared to 720 mC for wild-type mice.^[1]
- Observation and Scoring:
 - Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
 - The endpoint is typically the abolition of the tonic hindlimb extension.
- Data Analysis:
 - Calculate the percentage of animals protected from seizures at each dose.
 - Determine the median effective dose (EC50) using probit analysis.

Chronic Administration via Supplemented Chow

This protocol is suitable for evaluating the long-term efficacy of GS-967 on spontaneous seizures and survival.

Materials:

- GS-967
- Powdered mouse chow
- Mouse model with spontaneous seizures (e.g., Scn8aD/+ or Dravet syndrome mice)
- Video-EEG monitoring system (optional, for detailed seizure analysis)

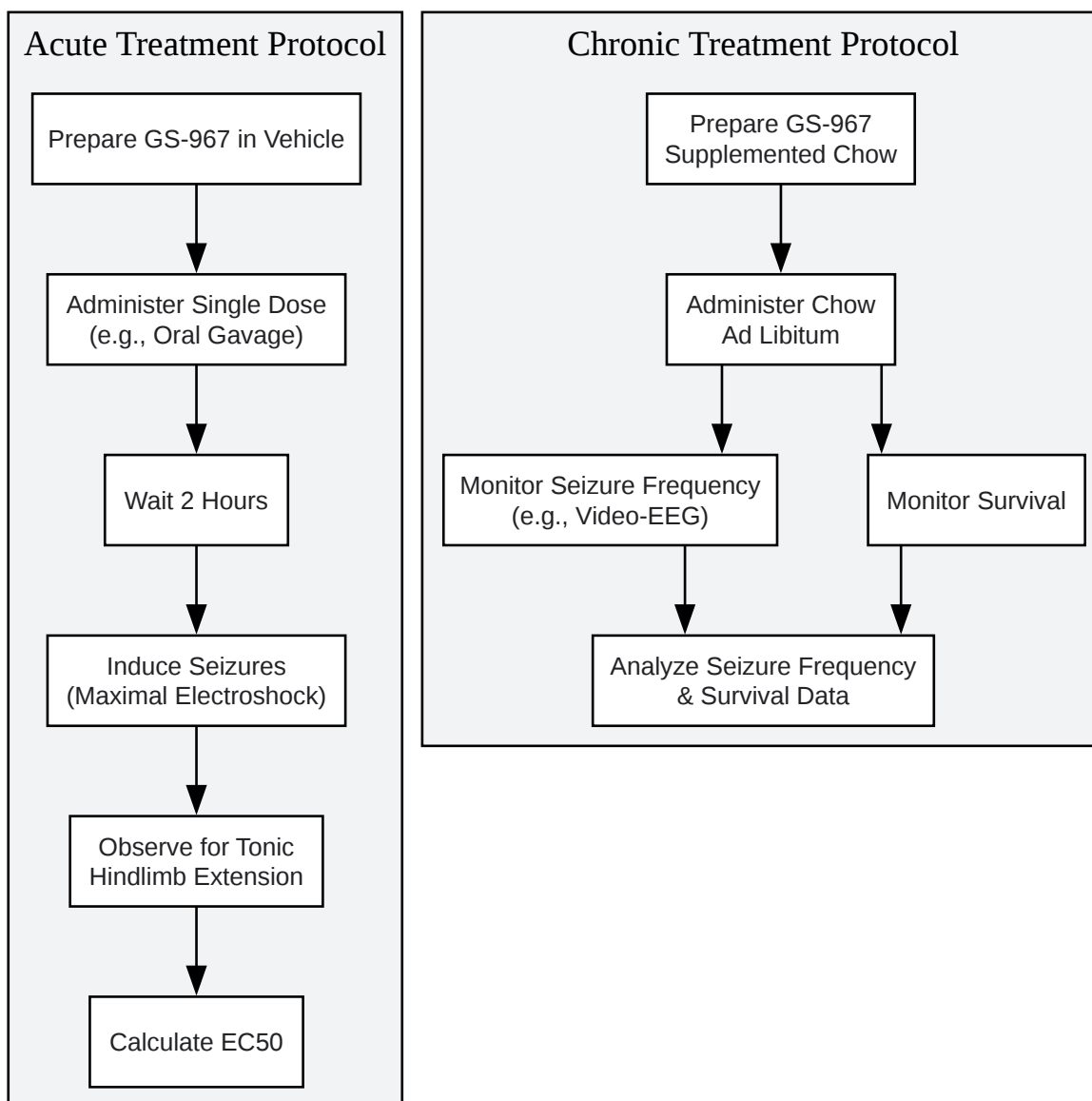
Procedure:

- Diet Preparation:
 - Thoroughly mix a calculated amount of GS-967 into powdered chow to achieve the desired final concentration (e.g., 8 mg GS-967/kg of chow).[5]
 - Provide the supplemented chow ad libitum to the treatment group. A control group should receive standard chow.
- Treatment Period:
 - Begin drug administration at a relevant age for the mouse model (e.g., postnatal day 18 for Dravet mice).[5]
 - The duration of the treatment will depend on the study's endpoints (e.g., survival, seizure frequency over a specific period).
- Seizure Monitoring:
 - For seizure frequency analysis, continuously monitor the mice using video recording, or for more detailed analysis, use a video-EEG setup.
 - Quantify the number and severity of behavioral seizures over a defined period (e.g., 48 hours).[5]
- Survival Analysis:
 - Monitor the survival of both the treated and untreated groups over the course of the study.

- Record the date of death for each animal.
- Data Analysis:
 - Compare the seizure frequency between the GS-967-treated and untreated groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
 - Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating GS-967 in mouse models of epilepsy.



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References

- 1. The novel sodium channel modulator GS-458967 (GS967) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sodium channel modulator GS-458967 (GS967) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC6142814 - The novel sodium channel modulator GS-458967 (GS967) is an effective treatment in a mouse model of SCN8A encephalopathy. - OmicsDI [omicsdi.org]
- 4. selleckchem.com [selleckchem.com]
- 5. dravetfoundation.org [dravetfoundation.org]
- To cite this document: BenchChem. [Application Notes and Protocols for GS-967 in Mouse Models of Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589792#gs967-dosage-for-mouse-models-of-epilepsy]

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